molecular formula C11H16ClNO B13312437 4-(1-Amino-3-methylbutyl)-2-chlorophenol

4-(1-Amino-3-methylbutyl)-2-chlorophenol

Cat. No.: B13312437
M. Wt: 213.70 g/mol
InChI Key: IZMKBWQYBXNHEC-UHFFFAOYSA-N
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Description

4-(1-Amino-3-methylbutyl)-2-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom and an aminoalkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-methylbutyl)-2-chlorophenol typically involves the introduction of the aminoalkyl chain to a chlorophenol precursor. One common method involves the reaction of 2-chlorophenol with 1-amino-3-methylbutane under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-methylbutyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(1-Amino-3-methylbutyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-methylbutyl)-2-chlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • Methyl 4-(1-amino-3-methylbutyl)benzoate

Uniqueness

4-(1-Amino-3-methylbutyl)-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group, chlorine atom, and aminoalkyl chain sets it apart from other similar compounds.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-(1-amino-3-methylbutyl)-2-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-7(2)5-10(13)8-3-4-11(14)9(12)6-8/h3-4,6-7,10,14H,5,13H2,1-2H3

InChI Key

IZMKBWQYBXNHEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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